5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Description
The compound 5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a flavonoid glycoside characterized by a chromen-4-one core substituted with hydroxyl groups at positions 5 and 6, a phenyl ring at position 2, and a β-D-glucopyranosyl moiety at position 7.
Key features:
- Chromen-4-one backbone: Provides a planar structure conducive to π-π interactions with biological targets.
- 7-O-glucosylation: Enhances water solubility and modulates bioavailability compared to non-glycosylated analogs.
- Phenyl substitution at C-2: Contributes to hydrophobic interactions in binding pockets.
Properties
Molecular Formula |
C21H20O10 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21?/m1/s1 |
InChI Key |
IPQKDIRUZHOIOM-JWFOYSBNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Baicalin Derivative Reduction
A prominent semisynthetic route involves modifying naturally occurring flavonoid glucuronides. Baicalin (baicalein-7-O-glucuronide), extracted from Scutellaria baicalensis, serves as a cost-effective precursor. The glucuronic acid moiety in baicalin is reduced to a glucose unit through a two-step process:
-
Methyl esterification : Baicalin is treated with sulfuric acid in methanol to form the methyl ester.
-
Sodium borohydride reduction : The esterified intermediate undergoes reduction with NaBH₄, converting the carboxylic acid group to a primary alcohol, yielding the target glucoside.
Optimization :
-
Conditions : Reactions are conducted under mild temperatures (0–25°C) to prevent aglycone degradation.
Limitations :
-
Dependent on the availability of specific flavonoid glucuronides.
-
Requires precise control of reduction conditions to avoid over-reduction.
Total Synthesis via Glycosylation
Aglycone Synthesis
The flavone aglycone (5,6-dihydroxy-2-phenylchromen-4-one) is synthesized through:
Stereoselective Glycosylation
The glucosyl group is introduced via Koenigs-Knorr glycosylation:
-
Sugar activation : β-D-Glucopyranosyl bromide is prepared with protective groups (e.g., acetyl or benzoyl).
-
Coupling : The activated sugar reacts with the aglycone’s 7-hydroxyl group in the presence of Ag₂O, ensuring β-glycosidic bond formation.
-
Deprotection : Acidic or basic conditions remove protective groups, yielding the final product.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aglycone synthesis | Kostanecki reaction, AlCl₃ | 65–70 |
| Glycosylation | Ag₂O, quinoline, 25°C | 50–60 |
| Deprotection | NaOMe/MeOH | 85–90 |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Semisynthesis | 2 | 72 | High (gram-scale) |
| Total synthesis | 4–5 | 30–40 | Moderate |
Advantages and Challenges
-
Semisynthesis :
-
Total synthesis :
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Types of Reactions
5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chromen-4-one moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties that make it a candidate for therapeutic use:
1.1 Antioxidant Activity
Research indicates that flavonoids, including this compound, possess significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular diseases .
1.2 Neuroprotective Effects
Studies have shown that flavonoids can enhance neuroplasticity and neurogenesis. Specifically, this compound may promote the survival of neurons and improve cognitive functions by modulating signaling pathways associated with brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) phosphorylation .
1.3 Anti-inflammatory Properties
The compound has been noted for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This may have implications in treating inflammatory conditions and diseases such as arthritis .
1.4 Antidiabetic Potential
Flavonoids have been explored for their ability to regulate glucose metabolism and improve insulin sensitivity. The specific structure of this compound suggests it could be effective in managing diabetes-related complications .
Nutritional Applications
Flavonoids are widely recognized for their health benefits when consumed through dietary sources:
2.1 Dietary Supplementation
The incorporation of this compound into dietary supplements could enhance their health-promoting effects due to its antioxidant and anti-inflammatory properties.
2.2 Functional Foods
Foods enriched with flavonoids are gaining popularity for their potential health benefits. This compound could be utilized in developing functional foods aimed at improving overall health.
Agricultural Applications
Research into plant-derived compounds has led to the exploration of their applications in agriculture:
3.1 Plant Growth Promotion
Flavonoids can influence plant growth and development. This compound may enhance resistance to environmental stressors, thus improving crop yields.
3.2 Pest Resistance
Compounds like this one can serve as natural pesticides or growth regulators, reducing the need for synthetic chemicals in agriculture.
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it may interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional properties are contextualized below through comparisons with analogs, focusing on glycosylation patterns, substituent effects, and bioactivity.
Structural Comparison
Table 1: Structural Features of Selected Flavonoid Glycosides
*Estimated via , where similar glycosylated flavonoids range from 446–564 g/mol.
Key Observations :
- Glycosylation Position : The target compound’s 7-O-glucosyl group contrasts with common 3-O or 4'-O glycosylation (e.g., ). This positional difference may alter membrane permeability and enzymatic hydrolysis rates .
- Substituent Effects : Methoxy groups (e.g., 5-OCH₃ in ) reduce polarity compared to hydroxyls, affecting solubility and antioxidant capacity .
Physicochemical and Bioactive Properties
Table 2: Comparative Bioactivity and Physical Properties
Key Observations :
- LogP and Solubility: The target compound’s 7-O-glucosyl group reduces LogP (increased hydrophilicity) compared to non-glycosylated analogs () but is less soluble than 3-O-glycosides due to steric hindrance .
- Antioxidant Activity: Non-glycosylated analogs () show higher antioxidant potency, likely due to better access to radical species. Glycosylation can shield phenolic hydroxyls, reducing free radical scavenging .
Methodological Considerations in Similarity Assessment
Computational methods for structural similarity (e.g., Tanimoto coefficients, molecular fingerprinting) highlight critical differences:
Biological Activity
5,6-Dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex flavonoid compound that exhibits significant biological activity attributed to its unique structural features. This compound belongs to the class of flavonoids and is characterized by multiple hydroxyl groups and a phenolic moiety, which contribute to its diverse biological properties.
Structural Characteristics
The molecular formula of this compound is C27H30O15, with a molecular weight of approximately 594.52 g/mol. The presence of multiple hydroxyl groups enhances its ability to act as an antioxidant and suggests potential therapeutic applications in various diseases.
Biological Activities
- Antioxidant Properties :
- Anti-inflammatory Effects :
-
Neuroprotective Activity :
- Flavonoids have been shown to enhance neuroplasticity and promote synaptogenesis by inhibiting oxidative stress. Studies suggest that compounds similar to this compound may enhance neuronal survival and function through pathways involving the phosphorylation of CREB (cAMP response element-binding protein) .
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotective Effects :
A study demonstrated that flavonoids similar to this compound exhibited neuroprotective effects in vitro by reducing oxidative stress in neuronal cell lines. The compounds increased the levels of brain-derived neurotrophic factor (BDNF), which is critical for neuronal survival and growth . -
Anti-inflammatory Mechanisms :
In vivo studies have shown that flavonoids can significantly reduce markers of inflammation in animal models. This effect was attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Q & A
Q. What experimental techniques are recommended for structural elucidation of this flavone glycoside, particularly its stereochemistry and glycosylation pattern?
To resolve the stereochemistry of the glycosyl moiety and confirm the flavone backbone, employ a combination of:
- 2D NMR (e.g., HSQC, HMBC, and COSY) to assign proton-carbon correlations and identify glycosidic linkages .
- X-ray crystallography for absolute configuration determination, as demonstrated in studies of structurally analogous flavones (e.g., 5,7-dihydroxy-3,6-dimethoxy derivatives) .
- High-resolution mass spectrometry (HRMS) to verify molecular formula and fragmentation patterns of the aglycone and sugar units .
Q. How can researchers synthesize and purify this compound given its complex glycosylation?
Key steps include:
- Regioselective glycosylation : Use protected glucose donors (e.g., trichloroacetimidates) under Koenigs-Knorr conditions to attach the sugar to the 7-hydroxy position of the flavone core .
- Deprotection strategies : Sequential acidic or enzymatic hydrolysis to remove protecting groups (e.g., acetyl or benzyl) without degrading the labile chromen-4-one structure .
- Purification : Combine silica gel chromatography with reverse-phase HPLC (C18 column, methanol-water gradient) to isolate high-purity fractions .
Q. What analytical methods are suitable for quantifying this compound in plant extracts lacking pure standards?
- Calibration with surrogate standards : Use structurally related compounds (e.g., rutin or quercetin) to estimate concentrations, adjusting for response factor differences via UV-Vis or LC-MS .
- Semi-quantitative LC-MS/MS : Employ MRM (multiple reaction monitoring) for selective detection, even at low abundance, and normalize against internal standards like formononetin .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity, such as anti-tumor or anti-inflammatory effects?
Q. What methodologies address contradictions in reported bioactivity data across studies?
- Meta-analysis : Systematically compare variables such as cell line origin (e.g., primary vs. immortalized), assay conditions (e.g., serum concentration), and metabolite stability .
- Interlaboratory validation : Replicate key experiments (e.g., dose-response curves) using standardized protocols and shared reference samples .
Q. How can pharmacokinetic properties (e.g., absorption, metabolism) be systematically studied?
-
ADMET profiling :
Parameter Method Example Data GI absorption Caco-2 cell permeability assay Low (predicted) P-gp substrate ATPase assay Yes Metabolic stability Liver microsome incubation Half-life < 30 min (mouse) -
Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in plasma or urine .
Q. How to design experiments assessing environmental fate and ecological impacts?
- Degradation studies : Expose the compound to UV light or microbial consortia, monitoring breakdown products via LC-HRMS .
- Ecotoxicity assays : Test effects on Daphnia magna (LC50) and algal growth inhibition, following OECD guidelines .
Q. What advanced strategies improve regioselective glycosylation for structural analogs?
- Enzymatic synthesis : Leverage glycosyltransferases (e.g., UGT78D1) for site-specific sugar attachment, minimizing side products .
- Protecting group engineering : Use orthogonal protecting groups (e.g., TBS for primary hydroxyls) to direct reactivity during chemical synthesis .
Notes
- Data Sources : Excluded non-reliable sources (e.g., BenchChem) per guidelines.
- Methodological Rigor : Emphasized reproducibility via multi-technique validation (e.g., NMR + X-ray for structure).
- Advanced Focus : Integrated computational, synthetic, and ecological frameworks to address complex research gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
